molecular formula C17H15F2NO2 B2510643 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034527-49-4

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No.: B2510643
CAS No.: 2034527-49-4
M. Wt: 303.309
InChI Key: ZLDSNOBYGODDSP-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a benzamide core, a structure that is prevalent in compounds studied for a wide range of biological activities. While specific mechanistic studies on this exact molecule are proprietary, its structural framework is recognized within research focused on targeting the central nervous system . Substituted benzamide derivatives are investigated for their potential role in the study and treatment of various neurological and psychiatric disorders, including but not limited to Alzheimer's disease, Parkinson's disease, schizophrenia, and migraines . Furthermore, the structural motif of the 2,3-dihydro-1H-indene group is found in compounds being explored for metabolic disorders such as obesity and diabetes, indicating this compound's potential utility in both neuroscience and metabolic disease research pathways . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-difluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c18-13-6-3-7-14(19)15(13)16(21)20-10-17(22)8-11-4-1-2-5-12(11)9-17/h1-7,22H,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDSNOBYGODDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Difluorobenzamide

The 2,6-difluorobenzamide subunit is commonly prepared through hydrolysis of 2,6-difluorobenzonitrile. A patented method (CN112851539) achieves this via alkaline hydrogen peroxide-mediated hydrolysis.

Procedure:

  • Step 1: 2,6-Difluorobenzonitrile (0.214 mol) is suspended in a sodium hydroxide solution (20%, 0.128 mol) at 50°C.
  • Step 2: Hydrogen peroxide (30 wt%, 0.641 mol) is added dropwise over 3 hours, followed by a 2-hour reaction period.
  • Step 3: Neutralization with hydrochloric acid yields 2,6-difluorobenzamide in 91.2% purity after filtration and drying.

This method avoids harsh acidic conditions, minimizing side reactions such as fluorophenyl ring degradation. The use of aqueous NaOH ensures solubility of intermediates, while controlled H₂O₂ addition prevents over-oxidation.

Synthesis of (2-Hydroxy-2,3-Dihydro-1H-Inden-2-yl)Methylamine

The indenylmethylamine subunit requires stereoselective hydroxylation and functionalization. A modified Sandmeyer reaction, as reported in HIV RNase H inhibitor syntheses, provides a viable pathway.

Procedure:

  • Step 1: Halogenated indanone precursors (e.g., 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one) undergo acylation with diethyl oxalate under basic conditions to form homophthalic acid intermediates.
  • Step 2: Suzuki coupling introduces aryl groups, followed by cyclization to construct the dihydroindenyl framework.
  • Step 3: Hydroxylation at the C2 position is achieved via oxidative methods (e.g., H₂O₂/NaOH), yielding 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid.
  • Step 4: Reduction of the carboxylic acid to the primary amine employs LiAlH₄ or catalytic hydrogenation, though yields here are less documented in public literature.

Challenges include maintaining stereochemical integrity during hydroxylation and avoiding epimerization. Patent WO2011076678A1 highlights the use of chiral auxiliaries to enforce (1R,2R) configurations in similar dihydroindenyl systems.

Convergent Coupling Strategies

Coupling the benzamide and indenylmethylamine subunits is typically achieved via amide bond formation. Two principal methods are employed:

Carbodiimide-Mediated Coupling

Procedure:

  • Step 1: Activate 2,6-difluorobenzamide’s carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Step 2: Add (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
  • Step 3: Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the target compound.

This method offers moderate yields (60–75%) but requires stringent moisture control to prevent EDC hydrolysis.

Schlenk Techniques for Air-Sensitive Intermediates

Procedure:

  • Step 1: Generate the acyl chloride derivative of 2,6-difluorobenzamide using thionyl chloride (SOCl₂) under reflux.
  • Step 2: React the acyl chloride with indenylmethylamine in anhydrous tetrahydrofuran (THF) at −78°C.
  • Step 3: Quench with aqueous NaHCO₃ and extract with ethyl acetate.

This route achieves higher yields (80–85%) but necessitates specialized equipment for handling pyrophoric reagents.

Optimization Challenges and Solutions

Byproduct Formation During Hydroxylation

Hydroxylation of the dihydroindenyl group often produces regioisomeric byproducts. Studies suggest that leveraging bulky oxidizing agents (e.g., tert-butyl hydroperoxide) or enzymatic catalysts (e.g., cytochrome P450 mimics) improves selectivity for the 2-hydroxy position.

Purification of Polar Intermediates

The target compound’s polarity complicates crystallization. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this, achieving >98% purity.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Carbodiimide-Mediated 60–75% 95% Simplicity, no specialized equipment
Schlenk Acyl Chloride 80–85% 98% High yield, scalable
Enzymatic Hydroxylation 70% 99% Stereoselectivity

The Schlenk method is favored for industrial-scale synthesis due to its efficiency, while enzymatic approaches remain exploratory for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction can produce various alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide and analogous benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Amide-Linked Group Key Features/Applications References
Target Compound : this compound 2,6-difluoro (2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl Hydroxyl group on indene enhances hydrogen-bonding potential; fluorines increase polarity. -
N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) 4-fluoro 2,3-Dihydro-1H-inden-2-yl Lacks hydroxyl group; fluorine at para position may alter electronic properties.
N-(2,3-Dihydro-1H-inden-2-yl)-4-chlorobenzamide (B6) 4-chloro 2,3-Dihydro-1H-inden-2-yl Chlorine’s larger atomic radius vs. fluorine affects steric and electronic interactions.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis; lacks aromatic fluorine substituents.
2,6-Difluoro-N-(quinolin-8-yl)benzamide 2,6-difluoro Quinolin-8-yl Quinoline moiety may enhance π-π stacking or intercalation in biological targets.
2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide 2,6-difluoro Pyrazole linked to trifluoromethylbenzyl Trifluoromethyl and pyrazole groups improve metabolic stability and binding affinity.

Key Observations:

In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks aromatic fluorine but features an aliphatic hydroxyl group, enabling coordination with transition metals like Pd or Cu in catalytic reactions .

Amide-Linked Groups: The (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl group in the target compound provides a rigid bicyclic structure with a hydroxyl moiety, which may improve solubility and target binding compared to simpler alkyl or aryl groups (e.g., B5–B10) . Compounds like 2,6-difluoro-N-(quinolin-8-yl)benzamide () leverage heteroaromatic groups (quinoline) for enhanced π-stacking in enzyme inhibition, whereas the target’s indene group offers conformational rigidity .

Biological and Catalytic Relevance: Fluorinated benzamides (e.g., ) are often explored as kinase inhibitors or agrochemicals due to fluorine’s ability to modulate bioavailability and metabolic stability . The hydroxyl group in the target compound’s indene moiety could mimic tyrosine or serine residues in enzymatic active sites, a feature absent in non-hydroxylated analogs like B5–B10 .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for N-(2,3-dihydro-1H-inden-2-yl)benzamides (), involving coupling of 2,6-difluorobenzoyl chloride with a hydroxyl-substituted indene-methylamine intermediate. This contrasts with GSK7975A (), which employs Pd/C-catalyzed hydrogenation for deprotection .

Research Findings and Implications

  • Structural Flexibility vs. Rigidity : The indene scaffold in the target compound imposes conformational constraints that may improve selectivity in protein-ligand interactions compared to flexible alkyl-linked benzamides .
  • Hydrogen-Bonding Capacity : The hydroxyl group on the indene moiety distinguishes the target compound from halogen-only derivatives (e.g., B5–B7), enabling unique interactions in crystal packing or biological systems .

Biological Activity

2,6-Difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C16_{16}H15_{15}F2_{2}NO3_{3}
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 2034528-25-9

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Antiproliferative Effects : The compound has demonstrated antiproliferative activity in vitro against various cancer cell lines. For example, related compounds targeting fibroblast growth factor receptors (FGFRs) showed significant inhibition of tumor growth in xenograft models .
  • Modulation of Signaling Pathways : The structure of the compound suggests potential interactions with signaling pathways involved in cell survival and apoptosis. This could be particularly relevant in the context of cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

  • Anticancer Activity : A study reported that benzamide derivatives significantly inhibited cell growth in various cancer types by downregulating DHFR protein levels, suggesting a potential pathway for therapeutic intervention .
  • FGFR Inhibition : Research on FGFR inhibitors indicated that structural modifications similar to those found in this compound could enhance potency against aberrant cancer cells. For instance, compounds with IC50_{50} values less than 5 nM were identified as effective against FGFR1/2 and VEGFR2 .
  • Synergistic Effects : The combination of this compound with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against resistant cancer cells.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of DHFR
AntiproliferativeSignificant growth inhibition
Synergistic PotentialEnhanced efficacy with combinations

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